tert-butyl tetrahydro-2H-pyran-4-carboxylate

Physicochemical characterization Synthetic intermediate handling Distillation purification

tert-Butyl tetrahydro-2H-pyran-4-carboxylate (CAS 1058129-65-9), also named tert-butyl oxane-4-carboxylate, is a saturated six-membered oxygen heterocycle ester with molecular formula C₁₀H₁₈O₃ and molecular weight 186.25 g·mol⁻¹. It is a liquid at ambient temperature with a predicted boiling point of 236.4 ± 33.0 °C, a predicted density of 1.008 ± 0.06 g·cm⁻³, and a measured aqueous solubility of approximately 3.5 g·L⁻¹.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 1058129-65-9
Cat. No. B6611845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl tetrahydro-2H-pyran-4-carboxylate
CAS1058129-65-9
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCOCC1
InChIInChI=1S/C10H18O3/c1-10(2,3)13-9(11)8-4-6-12-7-5-8/h8H,4-7H2,1-3H3
InChIKeyVCGVXZLSHQGPOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl Tetrahydro-2H-pyran-4-carboxylate (CAS 1058129-65-9): Physical and Chemical Baseline for Procurement Evaluation


tert-Butyl tetrahydro-2H-pyran-4-carboxylate (CAS 1058129-65-9), also named tert-butyl oxane-4-carboxylate, is a saturated six-membered oxygen heterocycle ester with molecular formula C₁₀H₁₈O₃ and molecular weight 186.25 g·mol⁻¹ . It is a liquid at ambient temperature with a predicted boiling point of 236.4 ± 33.0 °C, a predicted density of 1.008 ± 0.06 g·cm⁻³, and a measured aqueous solubility of approximately 3.5 g·L⁻¹ . Its calculated partition coefficient (LogP) of 1.75 indicates significant lipophilicity relative to the parent carboxylic acid . The compound is supplied as a research intermediate with typical purities of 95% or 98%+ across multiple vendors .

Why Generic Ester Interchange Is Not Advisable for tert-Butyl Tetrahydro-2H-pyran-4-carboxylate Procurement


Substituting tert-butyl tetrahydro-2H-pyran-4-carboxylate with a methyl, ethyl, or benzyl ester of the same tetrahydropyran-4-carboxylic acid core is not a straightforward procurement decision. The tert-butyl ester functional group imparts a distinct combination of steric bulk, acid-labile deprotection orthogonality, and lipophilicity that fundamentally alters the compound's behavior in multistep synthetic sequences [1][2]. Unlike methyl or ethyl esters—which are typically cleaved under basic or strongly acidic aqueous conditions—the tert-butyl ester resists basic and nucleophilic conditions while being cleanly removable under mild anhydrous acidolysis (e.g., TFA or HCl/dioxane), enabling chemoselective deprotection strategies that are impossible with simpler alkyl esters [1][3]. Furthermore, the pronounced steric demand of the tert-butyl group (Taft steric parameter Es = −2.78 versus Es = 0.00 for methyl) can dictate the stereochemical outcome of reactions at the tetrahydropyran 4-position, making the tert-butyl ester a mechanistically non-interchangeable building block [4]. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence: tert-Butyl Tetrahydro-2H-pyran-4-carboxylate vs. Closest Analogs


Boiling Point and Physical State: tert-Butyl Ester Confers Reduced Volatility vs. Methyl and Ethyl Analogs

The tert-butyl ester exhibits a substantially higher predicted boiling point (236.4 °C) compared to the methyl ester (197 °C) and the ethyl ester (209.5 °C), translating to reduced volatility and lower evaporative loss during ambient-temperature synthetic operations . All three esters are liquids near room temperature, whereas the free acid is a solid with a melting point of 87–89 °C, limiting its direct use in reactions requiring homogeneous liquid-phase conditions . The tert-butyl ester thus occupies a distinct handling window: it remains a freely flowing liquid across a wider temperature range than the methyl ester (flash point 69.4 °C) while offering superior containment in open-vessel processes compared to the more volatile methyl analog .

Physicochemical characterization Synthetic intermediate handling Distillation purification

Chemoselective Deprotection: Orthogonal Cleavage Enablement Relative to Methyl and Benzyl Esters

tert-Butyl esters can be selectively deprotected in the presence of methyl, ethyl, or benzyl esters using Yb(OTf)₃ (5 mol%) in nitromethane at 45–50 °C, delivering near-quantitative yields without affecting other ester functionalities [1]. This orthogonality is mechanistically rooted in the acid-catalyzed alkyl–oxygen cleavage pathway unique to tert-butyl esters, whereas methyl and ethyl esters predominantly undergo acyl–oxygen cleavage under basic hydrolysis conditions (e.g., 1 M NaOH or LiOH) [2]. Benzyl esters, by contrast, require hydrogenolytic conditions (H₂, Pd/C), which are incompatible with substrates bearing reducible functional groups. The ability to remove the tert-butyl ester without touching a methyl ester elsewhere in the molecule enables convergent synthetic strategies that are inaccessible with the methyl or ethyl analogs [1][3].

Protecting group strategy Orthogonal deprotection Multistep synthesis

Steric Bulk Differentiation: Taft Es Parameter Quantifies Increased Steric Demand for Stereoselective Applications

The tert-butyl group carries a Taft steric substituent constant Es of −2.78 (hydrogen-referenced scale), compared to Es = 0.00 for methyl and Es = −0.07 for ethyl [1]. This approximately 2.8-unit difference represents a substantial increase in steric hindrance at the ester carbonyl, translating into a significantly slower rate of nucleophilic acyl substitution and a greater equatorial conformational preference on the tetrahydropyran ring [2]. In practice, this steric profile can be exploited to suppress unwanted epimerization at the α-position of the ester or to bias the diastereoselectivity of reactions occurring at the tetrahydropyran 4-carbon center [3]. The methyl and ethyl esters, with Es values near zero, offer negligible steric shielding and are consequently less effective in applications where conformational or stereochemical control is required.

Steric parameters Stereoselective synthesis Conformational analysis

Lipophilicity Shift: LogP of 1.75 Enables Efficient Organic-Phase Partitioning Relative to Polar Free Acid

The calculated LogP of tert-butyl tetrahydro-2H-pyran-4-carboxylate is 1.75, representing an increase of approximately 2.3 LogP units—or roughly a 200-fold increase in octanol/water partition coefficient—relative to the parent tetrahydro-2H-pyran-4-carboxylic acid (LogP = −0.56 to 0.50) . This pronounced lipophilicity shift has direct practical consequences: during aqueous workup, the tert-butyl ester partitions efficiently into organic solvents such as ethyl acetate or dichloromethane, minimizing product loss to the aqueous layer, whereas the free acid requires careful pH adjustment for efficient recovery. Compared to the methyl ester (estimated LogP ~0.59 from ChemSrc data), the tert-butyl ester provides approximately 1.2 additional LogP units, translating to roughly a 15-fold improvement in organic-phase retention during extractive workup and reversed-phase chromatographic purification .

Lipophilicity Extraction efficiency Chromatographic purification

Commercial Purity Benchmarks: 98%+ Purity Availability Supports Direct Use Without Further Purification

tert-Butyl tetrahydro-2H-pyran-4-carboxylate (CAS 1058129-65-9) is commercially available from multiple vendors at purity levels of 95% to 98%+ . In comparison, the methyl ester (CAS 110238-91-0) is widely stocked with typical purities of 97–98%, and the ethyl ester (CAS 96835-17-5) is offered at 95–98% . The benzyl ester (CAS 871022-58-1) is less broadly stocked and is typically available at 95% purity, reflecting lower commercial demand and more limited supply chain depth . The availability of the tert-butyl ester at 98%+ purity from specialty suppliers (e.g., Kejie Biotech) matches or exceeds the purity benchmarks of the simpler alkyl esters, removing the need for pre-use chromatographic purification in most synthetic applications.

Commercial sourcing Purity specification Procurement benchmarking

Recommended Application Scenarios Where tert-Butyl Tetrahydro-2H-pyran-4-carboxylate Offers Demonstrable Advantage


Orthogonal Protection in Multistep Pharmaceutical Intermediate Synthesis

In synthetic routes requiring sequential manipulation of multiple carboxylic acid functionalities, the tert-butyl ester of tetrahydropyran-4-carboxylic acid serves as an acid-labile protecting group orthogonal to methyl or benzyl esters. Its resistance to basic hydrolysis and nucleophilic attack permits transformations such as LiAlH₄ reductions or Grignard additions to be performed elsewhere in the molecule without ester cleavage, as demonstrated in the sulfone intermediate synthesis employing LDA-mediated α-functionalization [1]. The quantitative selectivity of Yb(OTf)₃-catalyzed deprotection (near-quantitative yield, 5 mol% catalyst, 45–50 °C) subsequently enables clean unmasking under conditions that leave methyl ester groups intact, a capability not achievable with the ethyl or benzyl ester analogs [2].

Stereoselective Transformation at the Tetrahydropyran 4-Position

The pronounced steric bulk of the tert-butyl group (Taft Es = −2.78 vs. Es = 0.00 for methyl) creates significant asymmetric induction at the tetrahydropyran 4-carbon center [3]. When the ester is positioned as a directing or blocking group, this steric profile can suppress undesired epimerization or bias facial selectivity in nucleophilic additions. Procurement of the tert-butyl ester variant, rather than the methyl or ethyl ester, is warranted when the synthetic plan includes diastereoselective transformations adjacent to the carboxylate-bearing carbon [4].

High-Recovery Workup in Multi-Step Solution-Phase Parallel Synthesis

With a LogP of 1.75, the tert-butyl ester partitions approximately 15-fold more efficiently into organic solvents during extractive workup compared to the methyl ester (LogP ~0.59) and roughly 200-fold more efficiently than the free acid (LogP −0.56) . This property is especially valuable in parallel synthesis or library production workflows where numerous compounds undergo sequential aqueous/organic extractions, and product loss to the aqueous phase can severely degrade isolated yields. Selection of the tert-butyl ester minimizes cumulative extraction losses without requiring additional salt-breaking or pH-modification steps that would be necessary for the free acid .

Scale-Up Processes Requiring Reduced Volatility and Improved Containment

The boiling point of 236.4 °C (predicted) for the tert-butyl ester is 39 °C higher than that of the methyl ester (197 °C) and 27 °C higher than that of the ethyl ester (209.5 °C) . This reduced volatility decreases evaporative loss during rotary evaporation, atmospheric-pressure concentration, and ambient-temperature open-vessel operations encountered during process development and scale-up. For kilogram-scale procurement in an industrial setting, the tert-butyl ester's lower vapor pressure contributes to improved material accountability, reduced fugitive emissions, and enhanced operator safety relative to the more volatile methyl and ethyl analogs .

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